molecular formula C10H10O B1352297 4-Methyl-1-indanone CAS No. 24644-78-8

4-Methyl-1-indanone

Cat. No. B1352297
Key on ui cas rn: 24644-78-8
M. Wt: 146.19 g/mol
InChI Key: RUORWXQKVXTQJJ-UHFFFAOYSA-N
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Patent
US07884244B2

Procedure details

The title amine was generated from 4-methyl-indan-1-one (5.00 g, 34.20 mmol), NaBH3CN (15.00 g, 0.24 mol) and NH4OAc (79.00 g, 1.02 mol) according to the protocols as outlined in general procedure B described above.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
[Compound]
Name
NH4OAc
Quantity
79 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=O.[BH3-]C#[N:14].[Na+]>>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2[NH2:14] |f:1.2|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C2CCC(C2=CC=C1)=O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
NH4OAc
Quantity
79 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C2CCC(C2=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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